molecular formula C16H15N3OS2 B2745903 N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1376175-67-5

N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2745903
CAS No.: 1376175-67-5
M. Wt: 329.44
InChI Key: GKTDIRWEXUCQFL-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a thiazole ring, and a cyanothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzamide group, and finally the cyanothiolan moiety. Key reagents may include thioamides, nitriles, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions: Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

    N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide: can be compared to other benzamide derivatives, thiazole-containing compounds, and cyanothiolan analogs.

    Benzamide Derivatives: These compounds often have diverse biological activities and are used in various therapeutic areas.

    Thiazole-Containing Compounds: Thiazoles are found in many bioactive molecules, including antibiotics and antifungals.

    Cyanothiolan Analogs: These compounds may have unique chemical properties due to the presence of the cyanothiolan group.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-11-8-22-15(18-11)13-4-2-3-12(7-13)14(20)19-16(9-17)5-6-21-10-16/h2-4,7-8H,5-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDIRWEXUCQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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